2-(Ethenyloxy)-1,4-dimethylbenzene
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Overview
Description
2-(Ethenyloxy)-1,4-dimethylbenzene is an organic compound with the molecular formula C10H12O It is characterized by the presence of an ethenyloxy group attached to a benzene ring that also contains two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)-1,4-dimethylbenzene typically involves the reaction of 1,4-dimethylbenzene with ethenyloxy compounds under specific conditions. One common method is the alkylation of 1,4-dimethylbenzene using ethenyloxy chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethenyloxy chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity reactants and catalysts, as well as stringent control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(Ethenyloxy)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where the ethenyloxy group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-(Ethenyloxy)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethenyloxy)-1,4-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethenyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethenyloxy)-1,3-dimethylbenzene
- 2-(Ethenyloxy)-1,2-dimethylbenzene
- 2-(Ethenyloxy)-1,4-diethylbenzene
Uniqueness
2-(Ethenyloxy)-1,4-dimethylbenzene is unique due to the specific positioning of the ethenyloxy and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties
Properties
CAS No. |
63209-27-8 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-ethenoxy-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H12O/c1-4-11-10-7-8(2)5-6-9(10)3/h4-7H,1H2,2-3H3 |
InChI Key |
GLFYJCPSVJETDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC=C |
Origin of Product |
United States |
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